N,N'-bis[(E)-(4-chlorophenyl)methylidene]dibenzo[b,d]thiophene-3,7-diamine 5,5-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,7-BIS{[(E)-1-(4-CHLOROPHENYL)METHYLIDENE]AMINO}-5H-5LAMBDA~6~-DIBENZO[B,D]THIOPHENE-5,5-DIONE is a complex organic compound with potential applications in various scientific fields. This compound features a dibenzothiophene core, which is a sulfur-containing heterocyclic structure, and is substituted with chlorophenyl and methyleneamino groups. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it of interest for research and industrial applications.
Preparation Methods
The synthesis of 3,7-BIS{[(E)-1-(4-CHLOROPHENYL)METHYLIDENE]AMINO}-5H-5LAMBDA~6~-DIBENZO[B,D]THIOPHENE-5,5-DIONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Dibenzothiophene Core: This can be achieved through cyclization reactions involving sulfur-containing precursors.
Introduction of Chlorophenyl Groups: Chlorophenyl groups can be introduced via electrophilic aromatic substitution reactions.
Attachment of Methyleneamino Groups: This step often involves condensation reactions with appropriate amine precursors.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
3,7-BIS{[(E)-1-(4-CHLOROPHENYL)METHYLIDENE]AMINO}-5H-5LAMBDA~6~-DIBENZO[B,D]THIOPHENE-5,5-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can target the nitro or carbonyl groups, leading to the formation of amines or alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3,7-BIS{[(E)-1-(4-CHLOROPHENYL)METHYLIDENE]AMINO}-5H-5LAMBDA~6~-DIBENZO[B,D]THIOPHENE-5,5-DIONE has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a therapeutic agent or drug precursor.
Industry: The compound can be used in the development of advanced materials, such as polymers or electronic components.
Mechanism of Action
The mechanism of action of 3,7-BIS{[(E)-1-(4-CHLOROPHENYL)METHYLIDENE]AMINO}-5H-5LAMBDA~6~-DIBENZO[B,D]THIOPHENE-5,5-DIONE involves its interaction with specific molecular targets and pathways. The chlorophenyl and methyleneamino groups may interact with enzymes or receptors, leading to modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds to 3,7-BIS{[(E)-1-(4-CHLOROPHENYL)METHYLIDENE]AMINO}-5H-5LAMBDA~6~-DIBENZO[B,D]THIOPHENE-5,5-DIONE include other dibenzothiophene derivatives with different substituents These compounds may share some chemical properties but differ in their biological activity or industrial applications
Properties
Molecular Formula |
C26H16Cl2N2O2S |
---|---|
Molecular Weight |
491.4 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-N-[7-[(4-chlorophenyl)methylideneamino]-5,5-dioxodibenzothiophen-3-yl]methanimine |
InChI |
InChI=1S/C26H16Cl2N2O2S/c27-19-5-1-17(2-6-19)15-29-21-9-11-23-24-12-10-22(14-26(24)33(31,32)25(23)13-21)30-16-18-3-7-20(28)8-4-18/h1-16H |
InChI Key |
MVKJCVBYHYPXDG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=NC2=CC3=C(C=C2)C4=C(S3(=O)=O)C=C(C=C4)N=CC5=CC=C(C=C5)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.